

# Investigational new drug BNC210 for PTSD

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## Compound of Interest

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An In-Depth Technical Guide to BNC210 for Post-Traumatic Stress Disorder (PTSD)

## Executive Summary

BNC210 is a first-in-class, investigational new drug being developed for the treatment of Post-Traumatic Stress Disorder (PTSD) and other anxiety-related disorders.[\[1\]](#)[\[2\]](#) It functions as a negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine receptor ( $\alpha 7$  nAChR), representing a novel mechanism of action distinct from current standard-of-care treatments like selective serotonin reuptake inhibitors (SSRIs).[\[2\]](#)[\[3\]](#) Clinical trial data, particularly from the Phase 2b ATTUNE study, indicates that BNC210 can significantly reduce PTSD symptom severity with a favorable safety and tolerability profile, positioning it as a promising candidate for patients with high unmet medical needs.[\[4\]](#)[\[5\]](#)

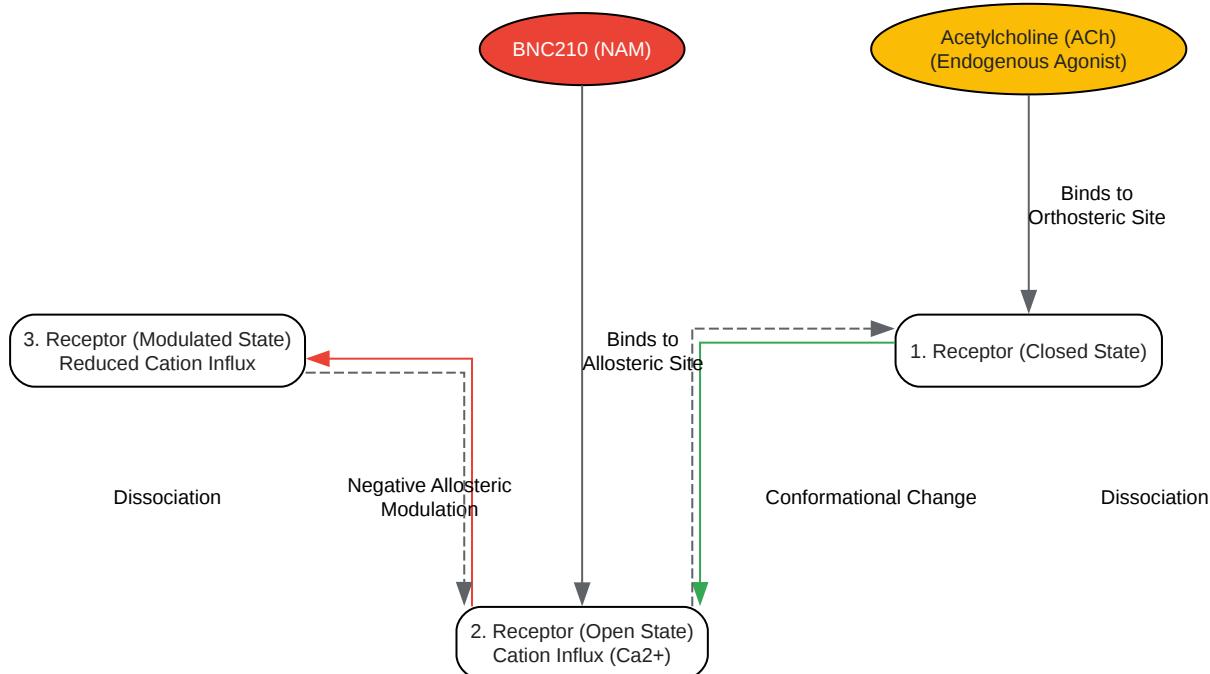
## Mechanism of Action

BNC210 exerts its therapeutic effect by modulating cholinergic signaling in the brain. It is a selective negative allosteric modulator of the  $\alpha 7$  nicotinic acetylcholine receptor.[\[6\]](#)[\[7\]](#)

- $\alpha 7$  Nicotinic Acetylcholine Receptor ( $\alpha 7$  nAChR): These are ligand-gated ion channels highly expressed in key brain regions implicated in anxiety and fear processing, such as the amygdala and hippocampus.[\[8\]](#)[\[9\]](#) When activated by the neurotransmitter acetylcholine, these receptors allow the influx of cations (primarily  $\text{Ca}^{2+}$ ), leading to neuronal excitation.[\[9\]](#)
- Negative Allosteric Modulation: Unlike a direct antagonist that competes with acetylcholine at the binding site, BNC210 binds to a separate, allosteric site on the receptor.[\[10\]](#) This binding event changes the receptor's conformation, reducing the probability of the channel opening

in response to acetylcholine.[8] This modulation dampens excessive neuronal activity in circuits associated with fear and anxiety without causing a complete blockade.[11]

- Preclinical Evidence: In vitro studies show that BNC210 inhibits  $\alpha 7$  nAChR currents with IC<sub>50</sub> values between 1.2 and 3 $\mu$ M.[10] Its effect is not influenced by acetylcholine concentration, confirming its allosteric, non-competitive mechanism.[10]



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BNC210 negative allosteric modulation of the  $\alpha 7$  nAChR.

## Pharmacological Profile

### Pharmacodynamics

BNC210's mechanism leads to measurable changes in brain activity associated with anxiety.

- Amygdala Reactivity: In a Phase 2a study involving patients with Generalized Anxiety Disorder (GAD), a low dose of BNC210 significantly reduced amygdala reactivity to fearful faces, an effect comparable to the benzodiazepine lorazepam.[8][11][12] The amygdala's hyperactivity in response to threatening stimuli is a well-established marker of anxiety.[11][13]
- Fronto-limbic Connectivity: BNC210 administration also reduced functional connectivity between the amygdala and the anterior cingulate cortex, a circuit implicated in anxious responses.[8][9]
- Target Engagement: Evidence of target engagement was demonstrated in a Phase 1 study where BNC210 significantly reduced the electroencephalogram (EEG) effects of nicotine, which also acts on nicotinic receptors.[7][14]

## Pharmacokinetics

The formulation of BNC210 has been critical to its clinical development.

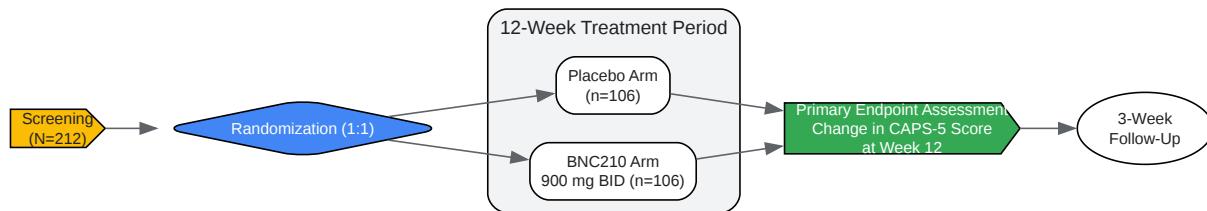
- Formulation Evolution: Initial clinical trials used a liquid suspension formulation which exhibited solubility-limited absorption and was significantly affected by food.[7][8] This formulation's slow and variable absorption is believed to be why an early Phase 2 PTSD trial (NCT02933606) did not meet its primary endpoint.[6]
- Improved Tablet Formulation: A new spray-dried, solid-dose tablet formulation was developed with markedly improved pharmacokinetic properties.[2] This new formulation demonstrates more rapid absorption, reaching maximum plasma concentrations in approximately one hour, and has greater bioavailability.[2][7] It was used in the successful ATTUNE Phase 2b trial.[6]

## Clinical Development for PTSD

The ATTUNE trial is the most significant clinical study evaluating BNC210 for PTSD to date.

### Experimental Protocol: ATTUNE (Phase 2b; NCT04951076)

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multi-center Phase 2b study.[15][16][17] The trial was conducted at 34 sites in the United States and the United Kingdom.[4][5] Participants underwent a 12-week treatment period followed by a 3-week follow-up.[15][18]
- Patient Population: The study enrolled 212 adult patients (aged 18-75) with a current diagnosis of PTSD.[3][4][15] Key inclusion criteria included a Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score of  $\geq 30$  at screening and baseline.[3][15][16] The traumatic event must have occurred in adulthood ( $\geq 18$  years of age).[16]
- Intervention: Patients were randomized 1:1 to receive either BNC210 900 mg administered orally twice daily as a monotherapy, or a matching placebo.[4][15][19]
- Primary Outcome Measure: The primary endpoint was the change in the CAPS-5 total symptom severity score from baseline to Week 12.[4][15] The CAPS-5 is a 30-item structured interview that assesses the 20 DSM-5 PTSD symptoms. Total scores range from 0 to 80, with higher scores indicating greater symptom severity.[15][18]
- Secondary Outcome Measures: Key secondary endpoints included changes in depressive symptoms, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS), and sleep quality, measured by the Insomnia Severity Index (ISI).[4][15]



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Workflow of the ATTUNE Phase 2b clinical trial.

## Data Presentation: Clinical Trial Results

Table 1: Efficacy Results of the ATTUNE Phase 2b Trial[4][5][15][19]

Outcome Measure	Timepoint	BNC210 vs. Placebo (LS Mean Difference)	Effect Size (Cohen's d)	p-value
CAPS-5 Total Score (Primary)	Week 12	-4.03	0.40	0.048
CAPS-5 Total Score	Week 4	-4.11	-	0.015
CAPS-5 Total Score	Week 8	-	0.44	0.014
MADRS Score (Depression)	Week 12	-3.19	-	0.040
ISI Score (Sleep)	Week 12	-2.19	-	0.041

LS Mean Difference: Least Squares Mean Difference. A negative value indicates greater improvement for BNC210.

Table 2: Safety and Tolerability in the ATTUNE Trial[4][15][19][20]

Adverse Event (AE) Profile	BNC210 (n=105)	Placebo (n=104)
<b>Patients with <math>\geq 1</math> Treatment-Emergent AE (TEAE)</b>	<b>70 (66.7%)</b>	<b>56 (53.8%)</b>
Most Common TEAEs (>5%)	Headache, Nausea, Fatigue, Hepatic Enzyme Elevations	Headache, Nausea, Fatigue
TEAEs Leading to Withdrawal	21 (20.0%)	10 (9.6%)
Serious AEs	0	Not specified

Data from the modified intent-to-treat (n=182) and safety (n=209) populations. Percentages are based on the number of patients in the safety population.

## Preclinical Evidence

### Experimental Protocol: Rat Elevated Plus Maze (EPM)

This model is widely used to assess anxiolytic or anxiogenic effects of pharmacological agents in rodents.[\[10\]](#)

- Objective: To determine if the anxiolytic activity of BNC210 is mediated through its modulation of the  $\alpha 7$  nAChR.[\[10\]](#)
- Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms. Anxious animals typically spend more time in the enclosed arms.
- Procedure:
  - The  $\alpha 7$  specific agonist PNU-282987, known to have anxiogenic (anxiety-producing) effects, was administered to rats.[\[10\]](#)
  - In co-dosing experiments, rats were administered BNC210 (0.1, 1, 5 mg/kg, p.o.) prior to the PNU-282987 challenge.[\[10\]](#)
  - Behavioral parameters, such as the number of entries into and the time spent in the open arms, were recorded.[\[10\]](#)
- Results: PNU-282987 alone decreased open arm entries and time, indicating an anxiogenic effect. BNC210 dose-dependently reversed this effect, significantly increasing the time spent and entries into the open arms. This supports the hypothesis that BNC210's anxiolytic effect is achieved through negative modulation of the  $\alpha 7$  nAChR.[\[10\]](#)

### Data Presentation: In Vitro Pharmacology

Table 3: BNC210 In Vitro Activity[\[10\]](#)

Parameter	Description	Value
IC50	<b>Concentration causing 50% inhibition of <math>\alpha 7</math> nAChR currents induced by various agonists (acetylcholine, nicotine, etc.) in stably transfected cell lines.</b>	<b>1.2 - 3.0 <math>\mu\text{M}</math></b>

| Binding Profile | Does not displace alpha-bungarotoxin binding. | Non-competitive |

## Conclusion and Future Directions

BNC210 has demonstrated a statistically significant and clinically meaningful reduction in PTSD symptoms in a well-controlled Phase 2b trial.[15][20] Its novel mechanism as a negative allosteric modulator of the  $\alpha 7$  nAChR, combined with a favorable safety profile that lacks sedation and addiction potential, differentiates it from existing therapies.[10][20] The positive results of the ATTUNE study establish a strong basis for progressing to Phase 3 registrational trials. Bionomics has indicated plans to meet with the U.S. Food and Drug Administration (FDA) to discuss the late-stage development program for BNC210 in PTSD.[4][20] If successful in subsequent trials, BNC210 could become a valuable new therapeutic option for the millions of individuals affected by PTSD.

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